(S)-2-amino-1-((R)-2-methyl-oxiranyl)-3-phenyl-propan-1-one trifluoroacetate salt is a compound that exhibits significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound consists of an amino acid derivative with a unique oxirane structure, which enhances its biological activity. The trifluoroacetate salt form is utilized to improve solubility and stability, making it easier to handle in various applications.
This compound is synthesized through various chemical reactions involving amino acids and oxiranes, often derived from natural sources or synthesized from simpler chemical precursors. The trifluoroacetate salt form is commonly used in laboratory settings due to its favorable properties.
(S)-2-amino-1-((R)-2-methyl-oxiranyl)-3-phenyl-propan-1-one trifluoroacetate salt is classified as an organic compound, specifically an amino acid derivative. Its structure incorporates both a chiral center and a cyclic ether (oxirane), making it a subject of interest for stereochemistry studies.
The synthesis of (S)-2-amino-1-((R)-2-methyl-oxiranyl)-3-phenyl-propan-1-one trifluoroacetate salt typically involves the following steps:
The synthesis may require careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to characterize the product.
The molecular formula for (S)-2-amino-1-((R)-2-methyl-oxiranyl)-3-phenyl-propan-1-one trifluoroacetate salt is . The compound features:
The compound's three-dimensional structure can be analyzed using computational chemistry software to predict its conformation and interactions with biological targets.
(S)-2-amino-1-((R)-2-methyl-oxiranyl)-3-phenyl-propan-1-one trifluoroacetate salt can participate in various chemical reactions, including:
These reactions are typically carried out under controlled conditions to optimize yield and minimize side products. Reaction progress is monitored using chromatographic techniques.
The mechanism of action for (S)-2-amino-1-((R)-2-methyl-oxiranyl)-3-phenyl-propan-1-one trifluoroacetate salt involves its interaction with specific biological targets, such as enzymes or receptors. The presence of the oxirane ring may enhance its ability to bind to these targets due to increased steric and electronic properties.
Studies may utilize techniques like enzyme kinetics or receptor binding assays to elucidate the specific pathways through which this compound exerts its effects.
Key physical properties include:
Relevant chemical properties include:
(S)-2-amino-1-((R)-2-methyl-oxiranyl)-3-phenyl-propan-1-one trifluoroacetate salt has several scientific applications:
The systematic IUPAC name (S)-2-amino-1-((R)-2-methyl-oxiranyl)-3-phenyl-propan-1-one precisely defines the stereochemistry and connectivity of this compound. The name resolves into three critical components:
The stereochemical descriptor "(S,R)" denotes the relative configuration between the two chiral centers. This specific stereochemical arrangement dictates three-dimensional topology critical for bioactivity:
Table 1: Stereochemical Descriptors in the Compound
Structural Element | Chiral Center | Stereochemical Descriptor | Conformational Implication |
---|---|---|---|
Arylpropanone backbone | C2 (α-carbon) | S | L-amino acid-like orientation |
Glycidyl ketone | C2' (epoxide) | R | Steric shielding of oxirane face |
Relative configuration | C2/C2' | (S,R) | Trans-extended conformation |
This stereochemical precision differentiates it from related structures like (S)-2-(methylamino)-3-phenylpropan-1-ol (where the epoxide is absent) [1] or racemic glycidyl ketones lacking defined chirality. The TFA salt further stabilizes this configuration against racemization at the electron-withdrawing ketone-adjacent stereocenter.
Epoxide-functionalized arylpropanones emerged as strategic pharmacophores in the late 20th century, evolving through three distinct phases:
LY459477 (mGlu2/3 agonist): Employed desymmetrization of a meso-cyclopentene epoxide derived from an arylpropanone-like scaffold [3].
Phase 3 (2010s-Present): Targeted Covalent TherapeuticsModern applications leverage the electrophilic epoxide within kinase inhibitors and oncology candidates. The (S)-2-amino-3-phenylpropan-1-one moiety provides a "targeting vector" for ATP-binding sites, while the (R)-epoxide enables covalent modification of non-catalytic cysteines. This approach balances reactivity with selectivity, with the TFA salt enhancing pharmacokinetic properties.
Table 2: Evolution of Epoxide-Arylpropanones in Drug Development
Era | Therapeutic Target | Example Compound/Intermediate | Synthetic Approach | Role of Epoxide-Arylpropanone |
---|---|---|---|---|
1980s-1990s | HIV Protease | Hydroxyethylene dipeptide isosteres | α-Metallo-epoxide + amide enolate [10] | Covalent warhead & scaffold construction |
2000s | Melatonin Receptors | Tasimelteon intermediate [3] | Jacobsen-Katsuki AE | Chiral building block |
2010s+ | Kinases/Oncology | (S,R)-TFA salt scaffold | Shi AE + ketone functionalization | Bifunctional covalent modulator |
Trifluoroacetic acid (TFA) is not merely an inert salt former but critically modulates the physicochemical and structural behavior of this amino ketone-epoxide hybrid. The strong acidity (pKa ≈ 0.3) and low nucleophilicity of TFA enable three key stabilizing functions:
Comparative studies of counterions reveal TFA's superiority:
Table 3: Counterion Impact on Epoxide-Amino Ketone Stability
Counterion | Relative Crystallinity | Epoxide Stability (t90, 25°C) | Hygroscopicity | Remarks |
---|---|---|---|---|
Trifluoroacetate | High | >6 months | Low | Optimal for purification, storage |
Hydrochloride | Moderate | ~4 weeks | High | Prone to ring-opening |
Mesylate | High | ~3 months | Moderate | Potential sulfonate reactivity concerns |
Acetate | Low | ~8 weeks | High | Poor solid-state stability |
In synthetic protocols, TFA is introduced during final deprotection or purification – often via reverse-phase HPLC with 0.1% TFA/water-acetonitrile gradients or by salt exchange in ethereal solvents [4]. The resulting salt exhibits markedly improved shelf-life over the free base, crucial for preserving the stereochemical integrity of both the epoxide and the α-amino center during storage and biological evaluation.
Concluding Remarks
(S)-2-Amino-1-((R)-2-methyl-oxiranyl)-3-phenyl-propan-1-one TFA salt exemplifies the convergence of stereochemical precision, reactive functionality, and salt engineering in modern medicinal chemistry. Its defined (S,R) configuration enables predictable biomolecular interactions, while the TFA counterion overcomes inherent instability challenges of the amino ketone-epoxide hybrid. As asymmetric synthesis methodologies advance, particularly in epoxidation catalysis and salt selection paradigms, this scaffold offers a versatile template for next-generation covalent therapeutics targeting diverse enzyme classes.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7